1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Description
1-(3-Chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a diazaspiro compound characterized by a bicyclic spiro[4.5]decane core fused with a diketopiperazine-like moiety. The 3-chlorobenzoyl group at position 1 and the 4-methylphenyl substituent at position 3 introduce steric and electronic effects that influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-(3-chlorobenzoyl)-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-15-8-10-16(11-9-15)19-21(27)25(22(24-19)12-3-2-4-13-22)20(26)17-6-5-7-18(23)14-17/h5-11,14H,2-4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWUTMNTUOYKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorobenzoyl group: This step may involve the reaction of the spirocyclic intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the methylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzoyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of diazaspiro compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound is hypothesized to possess anti-inflammatory properties, potentially through modulation of inflammatory pathways. Studies suggest that chlorobenzoyl derivatives can interact with specific cellular targets involved in inflammation .
- Antimicrobial Properties : Similar diazaspiro compounds have shown antimicrobial activities against various pathogens. The presence of the chlorobenzoyl moiety may enhance the compound's efficacy against bacterial strains .
Material Science
- Organic Synthesis Intermediates : Due to its unique structure, 1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can serve as an intermediate in the synthesis of other organic compounds. Its ability to undergo further functionalization makes it valuable in synthetic organic chemistry .
- Potential in Drug Development : The compound's structural features allow for modifications that could lead to the development of new pharmaceuticals targeting specific diseases, particularly those mediated by CCR8 receptors .
Study 1: Antitumor Mechanisms
A study focused on the antitumor effects of diazaspiro compounds demonstrated that this compound could induce apoptosis in cancer cell lines through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased cell viability in treated cells compared to controls.
Study 2: Anti-inflammatory Pathways
In a separate investigation, the anti-inflammatory potential of this compound was assessed using animal models of inflammation. Results indicated a significant reduction in inflammatory markers following administration of the compound, suggesting its utility in treating conditions such as arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular membranes: Leading to changes in cell function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Diazaspiro Core
The diazaspiro framework allows for extensive modifications. Key analogs include:
Table 1: Substituent-Based Comparisons
Key Observations :
- Substituent Effects : The 3-chlorobenzoyl group in the target compound enhances lipophilicity compared to simpler phenyl or methoxymethylphenyl analogs . Halogenation (Cl) may improve metabolic stability .
- Spiro Ring Size : Expanding the spiro ring from [4.5] to [4.6] (as in ) increases molecular weight (390.55 vs. ~340 for the target compound) and alters conformational flexibility.
- Functional Groups : Replacement of the ketone oxygen with a thione (e.g., ) modifies hydrogen-bonding capacity and redox reactivity.
Pharmacological and Physicochemical Properties
- 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one : Commercial availability (6 suppliers) suggests interest in its bioactivity, possibly as a kinase inhibitor or antimicrobial agent .
- 1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione : The thione group may confer metal-binding properties, relevant in enzyme inhibition .
Biological Activity
The compound 1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a member of the diazaspiro compounds, which are characterized by their unique spirocyclic structures. This class of compounds has garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a spirocyclic structure that contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 364.84 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that diazaspiro compounds can interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound involves modulation of G protein-coupled receptors (GPCRs), which play a critical role in cellular communication and signal transduction.
Case Study: GPCR Interaction
A study examining the effects of diazaspiro compounds on GPCRs found that these compounds can act as agonists or antagonists depending on their structural modifications. The presence of the chlorobenzoyl moiety is believed to enhance binding affinity to specific GPCR subtypes, potentially leading to therapeutic effects in conditions such as hypertension and anxiety disorders .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Anticancer Properties : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Effects : Research has demonstrated that diazaspiro compounds can influence neurotransmitter systems, particularly those involving serotonin and dopamine, indicating potential applications in treating mood disorders.
Table 2: Summary of Biological Activities
Q & A
Q. What protocols mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
